molecular formula C26H51ClO B1340027 Hexacosanoyl Chloride CAS No. 145411-41-2

Hexacosanoyl Chloride

Cat. No.: B1340027
CAS No.: 145411-41-2
M. Wt: 415.1 g/mol
InChI Key: KXHFYBWOKFEEMI-UHFFFAOYSA-N
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Description

Hexacosanoyl chloride (C₂₆H₅₁ClO, molecular weight: 414.45 g/mol) is a long-chain acyl chloride characterized by a 26-carbon aliphatic tail. It is primarily utilized in organic synthesis for the preparation of complex lipids, ceramides, and glycolipids. For instance, it serves as a critical reagent in the synthesis of KRN7000, a potent immunostimulatory glycolipid agonist of invariant natural killer T (iNKT) cells . The compound is typically synthesized via the reaction of hexacosanoic acid with thionyl chloride or phosphorus trichloride, yielding a highly reactive intermediate that facilitates nucleophilic acyl substitution .

In analytical chemistry, hexacosanoyl lysophosphatidylcholine (C26:0-LPC), a derivative of this compound, is quantified in dried blood spots (DBS) using tandem mass spectrometry for neonatal screening of peroxisomal disorders . Its low solubility in polar solvents and high melting point (inferred from its solid-state handling in syntheses ) make it suitable for controlled reactions requiring gradual reagent addition.

Properties

CAS No.

145411-41-2

Molecular Formula

C26H51ClO

Molecular Weight

415.1 g/mol

IUPAC Name

hexacosanoyl chloride

InChI

InChI=1S/C26H51ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3

InChI Key

KXHFYBWOKFEEMI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

2.1. Hydrolysis to Carboxylic Acid

Hexacosanoyl chloride reacts violently with water to form hexacosanoic acid and HCl gas, following the general acyl chloride hydrolysis mechanism:

C26H51COCl+H2OC26H51COOH+HCl\text{C}_{26}\text{H}_{51}\text{COCl}+\text{H}_2\text{O}\rightarrow \text{C}_{26}\text{H}_{51}\text{COOH}+\text{HCl}

This reaction is highly exothermic, though the long carbon chain may moderate reactivity compared to shorter-chain analogs like acetyl chloride .

2.2. Amidation with Amines

Reaction with primary or secondary amines yields hexacosanamide derivatives. For example, coupling with phytosphingosine (C₁₈H₃₉NO₃) produces N-hexacosanoylceramide (C₄₄H₈₉NO₄), a sphingolipid:

C26H51COCl+H2N phytosphingosineC44H89NO4+HCl\text{C}_{26}\text{H}_{51}\text{COCl}+\text{H}_2\text{N phytosphingosine}\rightarrow \text{C}_{44}\text{H}_{89}\text{NO}_4+\text{HCl}

  • Experimental Validation :

    • FTICR MS analysis confirmed product formation at m/z 695.679 .

    • 1^1H NMR showed an amide proton doublet at 6.93 ppm and HMBC correlations supporting the amide linkage .

2.3. Esterification with Alcohols

This compound reacts with alcohols to form esters. For instance, treatment with methanol generates methyl hexacosanoate:

C26H51COCl+CH3OHC26H51COOCH3+HCl\text{C}_{26}\text{H}_{51}\text{COCl}+\text{CH}_3\text{OH}\rightarrow \text{C}_{26}\text{H}_{51}\text{COOCH}_3+\text{HCl}

  • Applications : Used to synthesize wax esters and lipid analogs.

2.4. Anhydride Formation with Carboxylic Acids

In the presence of carboxylic acids, this compound forms mixed anhydrides:

C26H51COCl+RCOOHC26H51CO O COR+HCl\text{C}_{26}\text{H}_{51}\text{COCl}+\text{RCOOH}\rightarrow \text{C}_{26}\text{H}_{51}\text{CO O COR}+\text{HCl}

This reaction is critical in polymer chemistry for creating cross-linked structures .

2.5. Reaction with Tertiary Amines

Tertiary amines (e.g., pyridine) catalyze acylations by absorbing HCl, driving reactions to completion. For example:

C26H51COCl+R3NC26H51CO R+R3NH+Cl\text{C}_{26}\text{H}_{51}\text{COCl}+\text{R}_3\text{N}\rightarrow \text{C}_{26}\text{H}_{51}\text{CO R}+\text{R}_3\text{NH}^+\text{Cl}^-

This is widely used in peptide synthesis and polymer functionalization .

3.2. Polymer Chemistry

Used to acylate hydroxyl groups in cellulose or polyols, forming hydrophobic coatings or biodegradable polymers.

Mechanistic Insights

Reactions follow a two-step nucleophilic addition-elimination mechanism:

  • Nucleophilic Attack : A nucleophile (e.g., -OH, -NH₂) attacks the carbonyl carbon.

  • Elimination of HCl : The chloride leaving group departs, restoring the carbonyl group .

This compound’s versatility in forming amides, esters, and anhydrides underscores its utility in lipid chemistry and materials science. Experimental data from mass spectrometry, NMR, and synthesis protocols validate its role as a critical acylating agent.

Comparison with Similar Compounds

Comparison with Similar Acyl Chlorides

Structural and Physical Properties

The following table compares hexacosanoyl chloride with shorter-chain and substituted acyl chlorides:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Solubility Key Applications
This compound C₂₆H₅₁ClO 414.45 Solid Organic solvents (e.g., CH₂Cl₂) Lipid synthesis, drug delivery
Hexanoyl Chloride C₆H₁₁ClO 134.60 Liquid Reacts with water Chitosan modification
Chloroacetyl Chloride C₂H₂Cl₂O 112.94 Liquid Hydrolyzes violently Pharmaceuticals, agrochemicals
Palmitoyl Chloride C₁₆H₃₁ClO 274.87 Liquid/Oily Organic solvents Surfactants, lipid conjugates

Key Observations :

  • Chain Length and Reactivity: Longer chains (e.g., hexacosanoyl) exhibit reduced electrophilicity due to steric hindrance, necessitating prolonged reaction times (e.g., 18 hours in ceramide synthesis ). Shorter chains like hexanoyl chloride react rapidly, as seen in chitosan acylation under mild conditions .
  • Solubility and Handling: this compound’s solid state simplifies purification (e.g., precipitation in methylene chloride ), whereas volatile liquids like chloroacetyl chloride require stringent safety protocols due to toxicity and corrosivity .
This compound
  • Lipid and Glycolipid Synthesis: Used in multi-step syntheses of bioactive molecules. For example, coupling with sphingosine derivatives yields ceramides critical for membrane studies , while reaction with amine-functionalized intermediates produces immunomodulators like KRN7000 .
  • Analytical Standards: Derivatives such as hexacosanoyl-DL-carnitine-d9 serve as isotopic internal standards in mass spectrometry-based metabolic profiling .
Hexanoyl Chloride
  • Polymer Modification : N-acylation of chitosan enhances hydrophobicity for drug encapsulation .
  • Small-Molecule Synthesis : Reacts efficiently with amines or alcohols due to its low steric bulk .
Chloroacetyl Chloride
  • High Reactivity: The electron-withdrawing chlorine atom accelerates reactions, making it ideal for synthesizing chloroacetophenones and herbicides .

Research Findings and Trends

  • Reaction Efficiency: Longer-chain acyl chlorides like hexacosanoyl require optimized conditions (e.g., excess reagents, elevated temperatures) to compensate for steric effects. In contrast, hexanoyl chloride achieves >85% yields in ambient conditions .
  • Biological Compatibility: Hexacosanoyl derivatives are favored in lipid-based drug delivery due to their biomimetic hydrocarbon chains, enhancing cellular uptake .
  • Analytical Utility: Hexacosanoyl-containing acylcarnitines are biomarkers for fatty acid oxidation disorders, with detection limits as low as 0.1 µM in DBS assays .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying hexacosanoyl lysophosphatidylcholine (C26:0-LPC) in biological samples?

  • Methodology : Flow injection analysis-electrospray ionization tandem mass spectrometry (FIA-ESI-MS/MS) is a validated approach for simultaneous quantitation of C26:0-LPC, amino acids, acylcarnitines, and succinylacetone in dried blood spots (DBS). This method eliminates the need for high-performance liquid chromatography (HPLC), reduces processing time to 45 minutes per sample, and achieves comparable accuracy to traditional dual-method workflows .
  • Key Steps :

  • Extract analytes from a single DBS punch using methanol.
  • Derivatize amino acids and acylcarnitines with butanolic HCl.
  • Analyze via FIA-ESI-MS/MS in positive ion mode with multiple reaction monitoring (MRM).

Q. How can researchers ensure the stability of hexacosanoyl chloride during experimental handling?

  • Guidelines :

  • Store under inert conditions (argon/nitrogen) at –20°C to prevent hydrolysis.
  • Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) for reactions.
  • Monitor purity via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) before critical syntheses .
    • Safety : this compound’s reactivity necessitates PPE (gloves, goggles, lab coat) and fume hood use to mitigate exposure risks .

Q. What are the primary challenges in synthesizing this compound derivatives for lipidomics studies?

  • Challenges :

  • Long carbon chain (C26) increases hydrophobicity, complicating solubility in polar solvents.
  • Risk of incomplete acylation due to steric hindrance.
    • Solutions :
  • Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to substrate).
  • Use coupling agents like DMAP (4-dimethylaminopyridine) to enhance reactivity .

Advanced Research Questions

Q. How should researchers address contradictory data in hexacosanoyl-containing ceramide (Cer(d22:1/26:0)) quantification across LC-MS platforms?

  • Analysis Framework :

  • Cross-validate results using orthogonal methods (e.g., FIA-ESI-MS/MS vs. HPLC-MS).
  • Standardize internal references (e.g., isotopically labeled C26:0-LPC) to correct for ion suppression .
  • Perform inter-laboratory comparisons to identify platform-specific biases .

Q. What experimental design considerations are critical for studying this compound’s role in sphingolipid metabolism?

  • Design Principles :

  • Use radiolabeled this compound (e.g., ¹⁴C-labeled) to trace metabolic incorporation into ceramides.
  • Employ knockout cell lines (e.g., lacking ceramide synthase 2) to isolate pathway-specific effects .
  • Pair lipidomic data with transcriptomic profiling to correlate enzymatic activity with gene expression .

Q. How can researchers optimize reaction conditions for synthesizing this compound-derived fluorescent probes?

  • Optimization Strategies :

  • Screen solvents (e.g., DMF, DMSO) for solubility and reaction efficiency.
  • Employ microwave-assisted synthesis to reduce reaction time and improve yield.
  • Validate probe specificity via competitive binding assays and confocal microscopy .

Methodological Pitfalls and Solutions

Q. Why might discrepancies arise in this compound’s NMR spectral data, and how can they be resolved?

  • Causes :

  • Residual moisture leading to hydrolysis (evidenced by δ 1.2–1.6 ppm carboxylic acid peaks).
  • Impurities from incomplete purification.
    • Solutions :
  • Reflux with molecular sieves (3Å) to ensure anhydrous conditions.
  • Use preparative HPLC with C18 columns for high-purity isolation .

Q. What statistical approaches are recommended for interpreting heterogeneous datasets in hexacosanoyl-related metabolic studies?

  • Approaches :

  • Principal component analysis (PCA) to identify outliers in lipidomic profiles.
  • Mixed-effects models to account for inter-subject variability in longitudinal studies.
  • Bootstrapping to assess confidence intervals in low-abundance analytes .

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